molecular formula C23H36O5 B12842966 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid

Cat. No.: B12842966
M. Wt: 392.5 g/mol
InChI Key: YKXRXPDFLONKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is an organic compound that features a phenoxy group substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid typically involves the reaction of 4-(tert-butoxycarbonyl)phenol with 12-bromododecanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Strong acids like trifluoroacetic acid (TFA) can be used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.

    Biology: Investigated for its potential role in modifying biological molecules.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid involves its ability to interact with various molecular targets. The tert-butoxycarbonyl group can protect the phenoxy group from unwanted reactions, allowing for selective modifications. The compound can also participate in esterification and amidation reactions, facilitating the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)phenylboronic acid
  • 12-((tert-Butoxycarbonyl)amino)dodecanoic acid

Uniqueness

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid is unique due to its long aliphatic chain and the presence of both a phenoxy and a tert-butoxycarbonyl group

Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]dodecanoic acid

InChI

InChI=1S/C23H36O5/c1-23(2,3)28-22(26)19-14-16-20(17-15-19)27-18-12-10-8-6-4-5-7-9-11-13-21(24)25/h14-17H,4-13,18H2,1-3H3,(H,24,25)

InChI Key

YKXRXPDFLONKFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.